molecular formula C9H6N2OS B1610819 4-Methoxybenzo[d]thiazole-2-carbonitrile CAS No. 7267-30-3

4-Methoxybenzo[d]thiazole-2-carbonitrile

Cat. No. B1610819
CAS RN: 7267-30-3
M. Wt: 190.22 g/mol
InChI Key: NNVOWTIUIOZIKH-UHFFFAOYSA-N
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Description

4-Methoxybenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C9H6N2OS . Its molecular weight is 190.23 .


Synthesis Analysis

The synthesis of 4-Methoxybenzo[d]thiazole-2-carbonitrile involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of 4-Methoxybenzo[d]thiazole-2-carbonitrile consists of a benzothiazole ring with a methoxy group at the 4-position and a carbonitrile group at the 2-position .


Physical And Chemical Properties Analysis

4-Methoxybenzo[d]thiazole-2-carbonitrile is a solid compound . It should be stored in a dry environment at 2-8°C . .

Scientific Research Applications

Synthetic Chemistry and Molecular Design

4-Methoxybenzo[d]thiazole-2-carbonitrile serves as a versatile precursor in synthetic chemistry, playing a pivotal role in the construction of complex heterocyclic compounds. For instance, it's involved in the synthesis of tetrahydrobenzo[d]thiazole derivatives, showing promise as potential inhibitors against SARS-CoV-2 main protease, an integral component in the fight against COVID-19 (Mohareb & Abdo, 2021). Additionally, the compound contributes to the fabrication of novel N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues, recognized for their inhibitory potency against protein kinases like CLK1 and DYRK1A, markers in various diseases (Loidreau et al., 2013).

Antimicrobial and Anticancer Research

The compound's derivatives have been explored for their antimicrobial activities, contributing to the field of infection control and pharmacology. Research indicates that derivatives of 4-Methoxybenzo[d]thiazole-2-carbonitrile exhibit significant antimicrobial potential, shedding light on novel therapeutic strategies (Mohamed et al., 2012). Furthermore, these derivatives demonstrate cytotoxicity against various cancer cell lines, hinting at their utility in cancer treatment (Mohareb, Abdallah, & Ahmed, 2017).

Material Science and Molecular Engineering

In the realm of material science and molecular engineering, 4-Methoxybenzo[d]thiazole-2-carbonitrile derivatives have been investigated for their structural properties. For instance, studies on dihydrofuran carbonitrile derivatives reveal intriguing structural compliance, contributing to our understanding of molecular architecture and potential applications in designing molecular materials (Swamy et al., 2020).

Safety And Hazards

The safety information for 4-Methoxybenzo[d]thiazole-2-carbonitrile indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-6-3-2-4-7-9(6)11-8(5-10)13-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVOWTIUIOZIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572092
Record name 4-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzo[d]thiazole-2-carbonitrile

CAS RN

7267-30-3
Record name 4-Methoxy-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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